molecular formula C9H21N B1583900 5-Aminononane CAS No. 2198-45-0

5-Aminononane

Cat. No.: B1583900
CAS No.: 2198-45-0
M. Wt: 143.27 g/mol
InChI Key: BKEVGGILGWUWSB-UHFFFAOYSA-N
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Description

5-Aminononane, also known as 1-butylpentylamine, is a primary amine that contains nine carbon atoms . It has a molecular weight of 143.27 .


Molecular Structure Analysis

The molecular formula of this compound is C9H21N . It contains a total of 30 bonds, including 9 non-H bonds, 6 rotatable bonds, and 1 primary aliphatic amine . The IUPAC name is 1-butylpentylamine .


Physical And Chemical Properties Analysis

This compound is a solid, semi-solid, or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Theranostic Applications

5-Aminolevulinic acid (5-ALA) is a focus of extensive research for its sustainability and broad-spectrum applications in medical research and theranostics. It's a precursor of protoporphyrin IX (PpIX), a sustainable, naturally-existing photosensitizer. Nanotechnology has a notable role in 5-ALA delivery and theranostic applications, which could inspire future explorations, particularly in nanomaterial-based systems for 5-ALA delivery and theranostics (Zhou et al., 2022).

Neurosurgery and High-Grade Glioma

5-ALA has seen increasing use in neurosurgery, especially in managing high-grade gliomas. A study evaluating its effectiveness and safety in a clinical practice setting revealed that while 5-ALA has a good safety profile, its benefits, such as improved tumor resection rates, were not as clear as expected in clinical trials. Further research is necessary to identify patients who would benefit most from using 5-ALA (Teixidor et al., 2016).

Oxidative Stress and Peroxyl Radicals

Research into the interaction of 5-aminosalicylic acid (5-ASA) with peroxyl radicals showed that 5-ASA is an efficient peroxyl radical scavenger. Its oxidation by peroxyl radicals can be prevented by ascorbic acid, cysteine, and glutathione. These findings suggest that 5-ASA can play a crucial role in tissues undergoing oxidative stress conditions (López-Alarcón et al., 2005).

Inflammatory Bowel Diseases (IBD)

5-ASA is widely used in treating inflammatory bowel diseases due to its anti-inflammatory properties. It inhibits cytokine and inflammatory mediator production, with its therapeutic action hypothesized to be mediated through the peroxisome proliferator–activated receptor-γ (PPAR-γ) (Rousseaux et al., 2005).

Fluorescence-guided Surgery

The use of 5-aminolevulinic acid in fluorescence-guided surgery for malignant glioma was studied, showing that it enables more complete resections of contrast-enhancing tumors, thus improving progression-free survival in patients (Stummer et al., 2006).

Chemistry and Synthesis of Analogues

Studies in chemistry have focused on the design, synthesis, and evaluation of analogues of 5-aminononane, like 2-azanorbornane-3-exo,5-endo-dicarboxylic acid, which are significant in medicinal chemistry research (Bunch et al., 2003).

Safety and Hazards

5-Aminononane is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation) and H319 (causes serious eye irritation) . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .

Properties

IUPAC Name

nonan-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-3-5-7-9(10)8-6-4-2/h9H,3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEVGGILGWUWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176392
Record name 5-Aminononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2198-45-0
Record name 5-Aminononane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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